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Compound of Interest

Compound Name: Ethyl 3-hydroxyisonicotinate

Cat. No.: B100313

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-
hydroxyisonicotinate

Abstract

Ethyl 3-hydroxyisonicotinate (CAS No. 18342-97-7) is a pivotal heterocyclic building block in
modern medicinal chemistry and materials science. Its unique electronic and structural
features, stemming from the interplay between the pyridine ring, a hydroxyl group, and an ethyl
ester moiety, make it a versatile precursor for synthesizing a wide array of functional molecules.
This technical guide provides a comprehensive analysis of the core physicochemical properties
of Ethyl 3-hydroxyisonicotinate. It is intended for researchers, scientists, and drug
development professionals who require a deep, functional understanding of this compound for
its effective application. This document consolidates known experimental data with established,
authoritative testing protocols for properties where public data is sparse, thereby offering a
complete scientific profile. Key parameters discussed include melting and boiling points,
solubility, dissociation constants (pKa), spectroscopic signatures (NMR, IR, MS),
chromatographic behavior, and chemical stability. Each section is designed to provide not only
the data but also the scientific rationale behind the experimental methodologies, ensuring a
robust and reproducible understanding of the compound's characteristics.

Molecular and Structural Information

A foundational understanding of a molecule's identity and structure is paramount before any
experimental work is undertaken. These identifiers are critical for database searches,
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regulatory submissions, and ensuring the correct material is being used.
o Chemical Name: Ethyl 3-hydroxypyridine-4-carboxylate
o Synonyms: Ethyl 3-hydroxyisonicotinate
o CAS Number: 18342-97-7
e Molecular Formula: CsHsNO3
e Molecular Weight: 167.16 g/mol
e Chemical Structure:
 Structural Identifiers:
o SMILES: CCOC(=0)C1=C(C=NC=C1)O[1]
o InChl: InChl=1S/C8HINO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h3-5,10H,2H2, 1H3[1]
o InChlKey: XIBQCRQYVCFUFO-UHFFFAOYSA-N[1]

Summary of Physicochemical Properties

This table provides a high-level overview of the key physicochemical parameters of Ethyl 3-
hydroxyisonicotinate, consolidating experimental and estimated values for quick reference.
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Property Value Source | Method Reference
Physical Form Solid
_ _ / OECD Guideline 102[2][3][4]
Melting Point 35°C
[5]
Boiling Point 321.943 °C (at 760 mmHgQ)

N Data not available; expected to  Protocol based on OECD
Water Solubility

be sparingly soluble. Guideline 105[6][7][8][9]
Based on 3-
pKax (Pyridine N-H*) ~4.8 (Estimated) Hydroxypyridine[10][11] /

OECD Guideline 112[12]

Based on 3-
pKaz (Phenolic O-H) ~8.7 (Estimated) Hydroxypyridine[10][11] /
OECD Guideline 112[12]

LogP (predicted) 1.3 [1]

Purity (Typical) >98% / HPLC Protocol[13]

Detailed Physicochemical Properties &
Experimental Protocols

This section provides an in-depth exploration of each property, including the scientific basis for
its importance and detailed, field-proven protocols for its determination.

Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp
melting point signifies high purity, whereas a broad melting range often indicates the presence
of impurities.

¢ Reported Value: 35 °C

Expertise & Causality: A relatively low melting point of 35 °C suggests that the intermolecular
forces in the solid state, while present, are not exceptionally strong. This value is critical for
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determining appropriate storage conditions to prevent the material from melting, which could
affect its handling and stability.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

This method, compliant with OECD Guideline 102, is superior to traditional capillary methods
as it provides more accurate and detailed thermodynamic information.[2][14]

 Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using high-
purity standards (e.g., Indium, Tin).

o Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-hydroxyisonicotinate into a
standard aluminum DSC pan. Crimp the pan with a lid.

o Experimental Conditions:
o Place the sample pan and an empty reference pan into the DSC cell.
o Equilibrate the cell at 10 °C.

o Ramp the temperature from 10 °C to 50 °C at a rate of 5 °C/min under a nitrogen purge
(50 mL/min).

o Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The peak of the endotherm represents the complete melting of the sample.

Solubility

Solubility is a determining factor in drug development for bioavailability and in chemical
synthesis for solvent selection and reaction kinetics. While specific experimental data for Ethyl
3-hydroxyisonicotinate is not readily available in the literature, its structure—containing both
a polar hydroxyl group and a pyridine nitrogen capable of hydrogen bonding, alongside a more
nonpolar ethyl ester group—suggests it will be sparingly soluble in water and more soluble in
polar organic solvents.

Protocol: Water Solubility Determination (Shake-Flask Method, OECD 105)
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The shake-flask method is a gold-standard technique for determining the water solubility of a
compound.[6][7][8]

Preparation: Add an excess amount of Ethyl 3-hydroxyisonicotinate to a known volume of
reagent-grade water in a sealed, thermostatted vessel.

o Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient period
to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).

e Phase Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. Centrifuge an aliquot of the supernatant at high speed to remove any suspended
microparticles.

o Quantification: Carefully remove a known volume of the clear supernatant and determine the
concentration of the dissolved compound using a validated analytical method, such as
HPLC-UV.

o Calculation: The water solubility is expressed as the concentration (e.g., in mg/L or mol/L) of
the saturated solution.
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Caption: Workflow for solubility determination via the shake-flask method.

Dissociation Constants (pKa)

Ethyl 3-hydroxyisonicotinate is an amphoteric molecule possessing two ionizable sites: the
basic pyridine nitrogen and the acidic phenolic hydroxyl group. The pKa values govern the
charge state of the molecule at a given pH, which profoundly influences its solubility,
lipophilicity, and biological interactions.
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o Estimated pKa: (Pyridine N-H*): ~4.8
o Estimated pKa:z (Phenolic O-H): ~8.7

Expertise & Causality: These values are estimated based on the parent molecule, 3-
hydroxypyridine, which has reported pKa values of approximately 4.8 and 8.7.[10][11] At pH <
4.8, the pyridine nitrogen will be protonated (cationic). Between pH 4.8 and 8.7, the molecule
will exist primarily as a neutral zwitterion. At pH > 8.7, the hydroxyl group will be deprotonated
(anionic). This behavior is critical for designing formulation buffers, predicting behavior in
physiological environments, and developing purification methods like ion-exchange
chromatography.

Protocol: pKa Determination by Potentiometric Titration (OECD 112)

This method involves monitoring the pH of a solution of the compound as a titrant (acid or
base) is added, allowing for the direct determination of the pKa values.[12][15][16]

o System Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0, 7.0,
10.0). Use a temperature-controlled vessel and a calibrated automated titrator.

o Sample Preparation: Prepare a ~0.01 M solution of Ethyl 3-hydroxyisonicotinate in
deionized, CO2-free water.

« Titration for pKa: (Basic): Titrate the solution with a standardized solution of HCI (e.g., 0.1
M). Record the pH after each incremental addition of acid.

« Titration for pKaz (Acidic): In a separate experiment, titrate a fresh sample solution with a
standardized solution of NaOH (e.g., 0.1 M).

o Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-
equivalence point (the midpoint of the buffer region in the titration curve). Advanced software
can be used to calculate the pKa from the first derivative of the titration curve.
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Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and
connectivity of a molecule in solution. While experimental spectra are not publicly available, the
following represents a predicted analysis.

e Predicted *H NMR (400 MHz, CDCIs):

[¢]

0 ~8.3 ppm (s, 1H): Proton on C2 of the pyridine ring.

[¢]

0 ~8.2 ppm (d, 1H): Proton on C6 of the pyridine ring.

o

0 ~7.2 ppm (d, 1H): Proton on C5 of the pyridine ring.

o

& ~4.4 ppm (g, 2H): Methylene protons (-O-CH2-CHs) of the ethyl group.
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o & ~1.4 ppm (t, 3H): Methyl protons (-O-CH2-CHs) of the ethyl group.

o 0 (broad singlet, 1H): Hydroxyl proton (-OH). The chemical shift of this peak is highly
dependent on concentration and solvent.

o Predicted 13C NMR (100 MHz, CDCls):
o & ~168 ppm: Carbonyl carbon (C=0) of the ester.
o 0 ~155-160 ppm: Carbon C3 bearing the hydroxyl group.
o 0 ~140-150 ppm: Carbons C2 and C6 of the pyridine ring.
o 0 ~120-130 ppm: Carbons C4 and C5 of the pyridine ring.
o & ~62 ppm: Methylene carbon (-O-CHz) of the ethyl group.
o & ~14 ppm: Methyl carbon (-CHs) of the ethyl group.
3.4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
o Predicted Key IR Absorption Bands (cm~1):
o 3200-3400 (broad): O-H stretching from the hydroxyl group.
o ~3050: Aromatic C-H stretching.
o ~2980: Aliphatic C-H stretching from the ethyl group.
o ~1720: C=0 stretching from the ester carbonyl group.
o ~1600, ~1580, ~1470: C=C and C=N stretching vibrations of the pyridine ring.
o ~1250: C-0O stretching of the ester.

3.4.3 Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming
the molecular formula.

o Expected lonization: Electrospray lonization (ESI) is suitable.
e Predicted Exact Mass: 167.0582 g/mol for CsHoNOs.[1]
o Key Predicted lons (ESI+):

o [M+H]*: m/z 168.0655[1]

o [M+Na]*: m/z 190.0475[1]

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the
purity of pharmaceutical intermediates and active substances.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method based on common practices for analyzing pyridine
derivatives.[17][13]

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

Mobile Phase:

o A: 0.1% Formic acid in Water

o B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

o Start with 10% B, hold for 2 min.

o Ramp to 90% B over 10 min.
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o Hold at 90% B for 3 min.

o Return to 10% B and re-equilibrate for 5 min.
e Flow Rate: 1.0 mL/min.
e Detection: UV at 275 nm.

e Analysis: Inject a solution of Ethyl 3-hydroxyisonicotinate (~0.5 mg/mL in mobile phase
A/B 50:50). Purity is calculated based on the area percent of the main peak relative to the
total area of all peaks.

Chemical Stability

Understanding a compound's stability is crucial for defining its shelf-life, storage conditions, and
potential degradation pathways. Stability testing should be conducted according to the ICH
Q1A(R2) guideline.[18][19][20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and to
establish the intrinsic stability of the molecule.

o Conditions: Expose solutions of Ethyl 3-hydroxyisonicotinate to the following stress
conditions:

Acidic: 0.1 M HCI at 60 °C for 24 hours.

[¢]

o Basic: 0.1 M NaOH at 60 °C for 24 hours. The ester linkage is expected to be labile under
these conditions.

o Oxidative: 3% H20:2 at room temperature for 24 hours.
o Thermal: Store solid sample at 105 °C for 48 hours.

o Photolytic: Expose solution to light providing an overall illumination of not less than 1.2
million lux hours and an integrated near-ultraviolet energy of not less than 200 watt
hours/square meter.
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e Analysis: Analyze stressed samples by the HPLC purity method. A photodiode array (PDA)
detector is recommended to assess peak purity and detect the UV spectra of any
degradants.

Protocol: Long-Term and Accelerated Stability
This study establishes the re-test period or shelf life.

o Setup: Store three batches of the solid compound in its proposed container closure system
under the following conditions:

o Long-Term: 25 °C / 60% Relative Humidity (RH).
o Accelerated: 40 °C / 75% Relative Humidity (RH).
e Testing Schedule:
o Long-Term: Testat 0, 3, 6, 9, 12, 18, 24, and 36 months.
o Accelerated: Test at 0, 3, and 6 months.[20]

o Tests: At each time point, perform tests for appearance, assay, purity/degradation products,
and melting point.

Forced Degradation 4 Formal Stability (ICH Q1A) h
Expose to Acid, Base, Long-Term Accelerated
Oxidation, Heat, Light 25°C / 60% RH 40°C / 75% RH

: N/

Analyze by HPLC-PDA Test at specified time points
Identify Degradants (Assay, Purity, etc.)

- T J

|
hIEvaIuate Data & Establish Shelf Life
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Caption: Overview of a comprehensive chemical stability program.

Safety and Handling

Based on available supplier safety data, Ethyl 3-hydroxyisonicotinate is classified as a
corrosive substance.

Hazard Statement: H314 - Causes severe skin burns and eye damage.

Signal Word: Danger

Pictogram: GHSO05 (Corrosion)

Precautionary Measures:
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Storage: Store at 4°C in a dry, well-ventilated place. Keep container tightly closed.

Conclusion

Ethyl 3-hydroxyisonicotinate is a compound with a rich set of physicochemical properties
that are critical to its application in scientific research and development. This guide has
provided a detailed overview of its structural, physical, chemical, and safety characteristics. By
combining known data with authoritative, standardized protocols for property determination, we
have presented a comprehensive and practical resource. Researchers and developers are
encouraged to use these methodologies to validate and expand upon the data presented here,
ensuring the safe, effective, and reproducible use of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b100313?utm_src=pdf-body-img
https://www.benchchem.com/product/b100313?utm_src=pdf-body
https://www.benchchem.com/product/b100313?utm_src=pdf-body
https://www.benchchem.com/product/b100313?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

. PubChemlLite - Ethyl 3-hydroxyisonicotinate (C8HINO3) [pubchemlite.lcsb.uni.lu]
. oecd.org [oecd.org]

. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

. oecd.org [oecd.org]

. enfo.hu [enfo.hu]

. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

. oecd.org [oecd.org]

. oecd.org [oecd.org]

°
(] [e0] ~ (o)) )] EaN w N -

. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

.
=
o

. chembk.com [chembk.com]

°
=
=

. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]

.
=
N

. oecd.org [oecd.org]

.
=
w

. helixchrom.com [helixchrom.com]

[ ]
[EY
~

. laboratuar.com [laboratuar.com]

]
=
a1

. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

.
=
»

. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

.
=
\l

. helixchrom.com [helixchrom.com]
e 18. Q1AR2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

e 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and
Products - ECA Academy [gmp-compliance.org]

e 20. database.ich.org [database.ich.org]

« To cite this document: BenchChem. [Physicochemical properties of Ethyl 3-
hydroxyisonicotinate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100313#physicochemical-properties-of-ethyl-3-
hydroxyisonicotinate]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/12326192
https://www.oecd.org/en/publications/1995/07/test-no-102-melting-point-melting-range_g1gh28c9.html
https://www.analytice.com/en/oecd-n102-melting-point-melting-interval/
https://www.oecd.org/en/publications/test-no-102-melting-point-melting-range_9789264069527-en.html
https://www.enfo.hu/sites/default/files/A01web1992.pdf
https://www.situbiosciences.com/analytical/oecd-105-water-solubility/
https://www.oecd.org/en/publications/test-no-105-water-solubility_9789264069589-en.html
https://www.oecd.org/en/publications/1995/07/test-no-105-water-solubility_g1gh28cf.html
https://www.analytice.com/en/oecd-105-water-solubility-test-at-20c/
https://www.chembk.com/en/chem/3-Hydroxypyridine
https://m.chemicalbook.com/ProductChemicalPropertiesCB6852775_EN.htm
https://www.oecd.org/en/publications/test-no-112-dissociation-constants-in-water_9789264069725-en.html
https://helixchrom.com/compounds/pyridine/
https://www.laboratuar.com/en/testler/kimyasal-testler/oecd-102-kimyasallarin-testi---erime-noktasi---erime-araligi-icin-standart-test/
https://www.analytice.com/en/oecd-n112-dissociation-constant-in-water/
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=P100J6ZB.TXT
https://helixchrom.com/applications/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
https://www.slideshare.net/slideshow/q1a-r2-ich-guidelines-of-stability-testing/268275425
https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1ar2stability-testing-of-new-drug-substances-and-products
https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1ar2stability-testing-of-new-drug-substances-and-products
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://www.benchchem.com/product/b100313#physicochemical-properties-of-ethyl-3-hydroxyisonicotinate
https://www.benchchem.com/product/b100313#physicochemical-properties-of-ethyl-3-hydroxyisonicotinate
https://www.benchchem.com/product/b100313#physicochemical-properties-of-ethyl-3-hydroxyisonicotinate
https://www.benchchem.com/product/b100313#physicochemical-properties-of-ethyl-3-hydroxyisonicotinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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